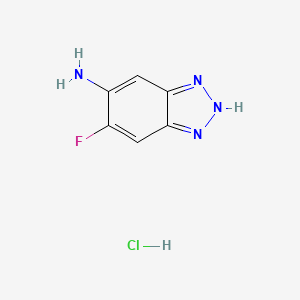

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This particular compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 5th position of the benzotriazole ring, along with a hydrochloride salt form.

Métodos De Preparación

The synthesis of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride typically involves the introduction of a fluorine atom and an amine group onto the benzotriazole scaffold. The synthetic route may include the following steps:

Nitration: Introduction of a nitro group onto the benzotriazole ring.

Reduction: Reduction of the nitro group to an amine group.

Fluorination: Introduction of a fluorine atom at the desired position.

Hydrochloride Formation: Conversion of the amine to its hydrochloride salt form.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral and Anticancer Properties

Benzotriazoles, including 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride, have been investigated for their potential as antiviral agents. Research has shown that modifications of benzotriazole derivatives can lead to compounds with significant activity against various viruses, including HIV. For instance, the introduction of a triazole ring in place of an amide bond has resulted in improved bioactivity profiles in certain compounds targeting viral proteins .

Table 1: Bioactivity of Benzotriazole Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 17 | HIV Vif | 41 μM | |

| Compound 18 | HIV Vif | 9.6 μM | |

| Compound 19 | Various cancers | Not specified |

1.2 Drug Design and Development

The structural features of benzotriazoles make them suitable candidates for drug design. They can act as bioisosteres, replacing traditional functional groups in drug molecules to enhance pharmacological properties. The ability to modulate their chemical structure allows for the synthesis of a wide array of derivatives with tailored biological activities .

Photophysical Properties

2.1 Ultraviolet Light Absorption

Benzotriazole compounds are widely used as UV absorbers due to their ability to absorb UV radiation effectively. The incorporation of fluorine into the benzotriazole structure enhances its photostability and absorption characteristics, making it valuable in formulations for sunscreens and coatings .

Table 2: UV Absorption Characteristics

| Compound | Max Absorption (nm) | Application |

|---|---|---|

| This compound | 320 nm | Sunscreens |

| Trifluoromethylbenzotriazole | 350 nm | Coatings |

Environmental Applications

3.1 Photodegradation Studies

Research has indicated that benzotriazoles can undergo photodegradation when exposed to UV light, which is crucial for assessing their environmental impact. The degradation products can vary significantly based on the substituents on the benzotriazole ring, influencing their toxicity and persistence in the environment .

Case Study: Photodegradation of Benzotriazoles

A study examined the photodegradation pathways of various benzotriazole derivatives under UV light exposure. It was found that this compound exhibited a degradation half-life of approximately 5 hours under simulated sunlight conditions, suggesting moderate environmental persistence but potential for rapid breakdown under certain conditions .

Synthesis and Characterization

4.1 Synthetic Routes

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions followed by cyclization processes. These methods allow for the efficient production of this compound while enabling further modifications to enhance its properties for specific applications .

Table 3: Synthetic Methods Overview

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction with fluoro-substituted precursors | 78% |

| Cyclization Reaction | One-pot diazotization and cyclization | 73% |

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride can be compared with other benzotriazole derivatives, such as:

4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole (TBB): Known for its CK2 inhibitory activity.

4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi): Another CK2 inhibitor with similar properties.

4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-dimethylamine (DMAT): A derivative with enhanced inhibitory activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive analysis of its biological activity, mechanisms of action, and potential applications based on various research findings.

The synthesis of this compound typically involves several steps:

- Nitration : Introduction of a nitro group onto the benzotriazole ring.

- Reduction : Reduction of the nitro group to form an amine.

- Fluorination : Introduction of a fluorine atom at a specific position.

- Hydrochloride Formation : Conversion of the amine to its hydrochloride salt form.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions, which modulate the activity of these target molecules .

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific pathways involved in tumor growth.

Other Biological Effects

In addition to antimicrobial and anticancer activities, this compound has been explored for other therapeutic applications, including:

- Antiviral Activity : Preliminary studies indicate potential effectiveness against certain viral pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses in various cellular models .

Comparative Analysis with Similar Compounds

A comparative analysis with other benzotriazole derivatives reveals that this compound possesses unique properties that enhance its biological activity:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 4,5,6,7-Tetrabromo-1H-benzotriazole | CK2 Inhibitor | High selectivity |

| 4,5-Dimethylbenzimidazole | Antimicrobial | Broad-spectrum activity |

| 6-Fluoro Derivative | Antimicrobial & Anticancer | Enhanced potency due to fluorination |

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound significantly inhibited the growth of MRSA strains with MIC values ranging from 12.5 to 25 μg/mL .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound led to a reduction in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.

- Inflammatory Response Modulation : Experiments showed that this compound could reduce pro-inflammatory cytokine levels in cellular models, indicating possible therapeutic applications in inflammatory diseases.

Propiedades

IUPAC Name |

6-fluoro-2H-benzotriazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN4.ClH/c7-3-1-5-6(2-4(3)8)10-11-9-5;/h1-2H,8H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZOILOQWJVYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.